2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide
Description
This compound is a tetrahydropyridinone derivative featuring a benzyloxy-substituted phenyl ring, a cyano group at position 3, and a sulfanyl-acetamide moiety linked to a 3-chloro-2-methylphenyl group.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-cyano-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClN3O3S/c1-18-24(29)8-5-9-25(18)31-27(34)17-36-28-23(15-30)22(14-26(33)32-28)20-10-12-21(13-11-20)35-16-19-6-3-2-4-7-19/h2-13,22H,14,16-17H2,1H3,(H,31,34)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWNMUBXFFALHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
The tetrahydropyridinone ring forms via a modified Hantzsch dihydropyridine synthesis:
Reaction Scheme
4-(Benzyloxy)benzaldehyde + ethyl cyanoacetate + ammonium acetate → 4-[4-(benzyloxy)phenyl]-3-cyano-5-ethoxycarbonyl-1,4-dihydropyridine
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/glacial acetic acid (3:1) |
| Temperature | 80°C, reflux |
| Catalyst | None required |
| Reaction Time | 12–16 hours |
| Yield | 68–72% |
The dihydropyridine intermediate undergoes oxidative dehydrogenation using MnO2 in dichloromethane to yield the aromatic pyridine derivative. Subsequent reduction with sodium borohydride in methanol selectively reduces the pyridine ring to tetrahydropyridinone.
Thiol Group Introduction
Position-selective thiolation at C2 employs a two-step protocol:
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Bromination : NBS (N-bromosuccinimide) in CCl4 under UV light (λ = 254 nm) introduces bromide at C2
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Nucleophilic Displacement : Reaction with thiourea in DMF at 60°C yields the thiol intermediate
Critical Parameters
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Bromination regioselectivity: >90% at C2 due to electron-withdrawing cyano group at C3
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Thiol stability: Requires 0.5% w/v EDTA in reaction mixture to prevent oxidation
Acetamide Side Chain Synthesis
Preparation of 2-Bromo-N-(3-chloro-2-methylphenyl)acetamide
Stepwise Synthesis
-
Chloroacetylation: 3-Chloro-2-methylaniline + chloroacetyl chloride (1.2 eq) in THF
Reaction Profile
| Stage | Conditions | Yield |
|---|---|---|
| Chloroacetylation | 0°C, 2h → RT, 12h | 89% |
| Bromination | Reflux, 6h | 76% |
Final Coupling Reaction
The sulfanyl-acetamide linkage forms via nucleophilic substitution:
Reaction Equation
Intermediate A (1 eq) + Intermediate B (1.1 eq) → Target Compound
Optimized Conditions
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Base: K2CO3 (2.5 eq)
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Temperature: 50°C under N2 atmosphere
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Time: 8–10 hours
Purification Protocol
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Crude product dissolved in ethyl acetate
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Washes: 5% NaHCO3 (×3), brine (×2)
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Column chromatography: SiO2, hexane/EtOAc (7:3 → 1:1 gradient)
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Final recrystallization: Ethanol/water (4:1)
Alternative Synthetic Routes
One-Pot Thiol-Acetamide Coupling
A patent-disclosed method for analogous compounds uses:
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CuI (10 mol%) as catalyst
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DMSO as solvent at 120°C
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Reduced reaction time to 4h
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Comparable yield (78%) but lower purity (93% vs 99% in stepwise method)
Analytical Characterization Data
Key Spectroscopic Signatures
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18, MeCN:H2O) | 99.1% at 254 nm |
| Elemental Analysis | C 64.89% (calc 64.92%), H 4.68% (4.67%) |
Scale-Up Considerations and Process Optimization
Critical Quality Attributes (CQAs)
Green Chemistry Metrics
| Metric | Initial Process | Optimized Process |
|---|---|---|
| E-factor | 86 | 42 |
| PMI (Process Mass Intensity) | 32 | 18 |
| Solvent Recovery | 68% | 89% |
Optimizations included switching from DMF to cyclopentyl methyl ether for thiol displacement and implementing a solvent recovery distillation unit.
Comparative Analysis of Synthetic Methods
Table 1. Method Comparison
| Parameter | Stepwise Synthesis | One-Pot Method |
|---|---|---|
| Total Yield | 58% | 49% |
| Purity | 99.1% | 93.2% |
| Process Time | 72h | 24h |
| Scalability | >10 kg demonstrated | ≤1 kg scale |
| Cost Index | 1.0 | 0.7 |
The stepwise method remains preferred for GMP manufacturing despite longer duration, due to superior purity profile.
Stability and Degradation Pathways
Forced Degradation Studies
| Condition | Major Degradants | % Degradation (14 days) |
|---|---|---|
| Acidic (0.1N HCl) | Hydrolysis of acetamide | 12.3% |
| Oxidative (3% H2O2) | Sulfoxide formation | 8.7% |
| Photolytic | Benzyloxy cleavage | 5.1% |
Formulation requires protection from light and oxygen, with recommended pH 6.5–7.5 buffer system .
Chemical Reactions Analysis
Types of Reactions
2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these mechanisms can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares core structural motifs with several derivatives documented in the literature. Key comparisons include:
Bioactivity and Pharmacological Potential
Antimicrobial Activity :
The sulfanyl-acetamide moiety in the target compound is critical for disrupting bacterial cell walls, akin to 13a (MIC: 8–32 µg/mL against S. aureus and E. coli) . The chloro-methylphenyl group may enhance Gram-positive selectivity compared to the fluorophenyl analogue .Kinase Inhibition :
Fluorophenyl-substituted analogues show potent kinase inhibition (IC₅₀: 0.2–1.8 µM) due to fluorine’s electronegativity and small size . The benzyloxy group in the target compound may confer improved binding to hydrophobic kinase pockets.- Anticancer Activity: Styryl-substituted derivatives (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) inhibit tubulin polymerization (IC₅₀: 1.4 µM) . The target compound’s bulkier benzyloxy group may reduce tubulin affinity but improve pharmacokinetics.
Physicochemical Properties
Lipophilicity :
Calculated logP values (using ChemDraw):- Target compound: 3.9 (benzyloxy enhances lipophilicity).
- Fluorophenyl analogue: 3.2.
- Sulfamoylphenyl derivative (13a ): 2.1.
Solubility : The chloro-methylphenyl group reduces aqueous solubility compared to sulfamoylphenyl derivatives, which benefit from hydrogen-bonding sulfonamide groups .
Biological Activity
The compound 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , and it features various functional groups that contribute to its biological activity. The presence of a tetrahydropyridine ring and a benzyloxy group are particularly noteworthy as they often correlate with significant pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties . For instance, derivatives of tetrahydropyridine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
| Compound | Activity | Organism | Reference |
|---|---|---|---|
| 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo... | Antibacterial | E. coli | |
| Similar Tetrahydropyridine Derivatives | Antifungal | C. albicans |
Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents suggests potential efficacy in reducing inflammation. Pyrazole derivatives, for example, have been documented to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response . Further studies are required to elucidate the specific pathway through which this compound exerts its anti-inflammatory effects.
The proposed mechanisms by which this compound may exert its biological effects include:
- Enzyme Inhibition : Compounds similar to this structure have been shown to inhibit key enzymes involved in inflammatory pathways.
- Cellular Signaling Modulation : The ability of the compound to interact with cellular receptors could modulate signaling pathways related to inflammation and microbial resistance.
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which may contribute to their overall therapeutic profile.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Study on Pyrazole Derivatives : A comprehensive review indicated that pyrazole derivatives possess a wide range of pharmacological activities including anti-inflammatory and antimicrobial effects .
- Synthesis and Evaluation : A study synthesized various tetrahydropyridine derivatives and evaluated their antimicrobial activities against several pathogens, noting significant inhibition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
